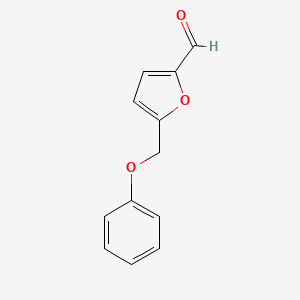

5-(Phenoxymethyl)furan-2-carbaldehyde

Description

Structural Framework and Significance of the Furan-2-carbaldehyde Motif

The foundational structure of 5-(Phenoxymethyl)furan-2-carbaldehyde is the furan-2-carbaldehyde unit, also commonly known as furfural (B47365). This aromatic heterocyclic aldehyde is characterized by a five-membered ring containing one oxygen atom and an aldehyde group at the C2 position. The furan (B31954) ring itself is an electron-rich aromatic system, which influences the reactivity of its substituents.

The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. This reactivity makes furan-2-carbaldehyde and its derivatives crucial intermediates in the synthesis of a multitude of more complex molecules. For instance, the aldehyde can be converted into alcohols, carboxylic acids, imines, and acetals, or it can be used in carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions.

The inherent reactivity of the furan-2-carbaldehyde motif is a cornerstone of its significance. This structural unit is found in numerous natural products and is a key precursor for the synthesis of pharmaceuticals, agrochemicals, and polymers. Its ability to be derived from renewable biomass resources further enhances its importance in the context of green and sustainable chemistry.

Contextualizing the Phenoxymethyl (B101242) Substitution within Furan Derivatives

The introduction of a phenoxymethyl group at the C5 position of the furan-2-carbaldehyde core in this compound significantly modifies the molecule's properties. This substituent consists of a phenyl ring linked to the furan ring via an ether oxygen and a methylene (B1212753) bridge (-O-CH2-).

From a chemical standpoint, the phenoxymethyl group can influence the electronic properties of the furan ring through inductive and resonance effects. The ether linkage introduces a degree of flexibility to the molecule. The presence of the phenyl ring provides a site for further functionalization through electrophilic aromatic substitution, allowing for the synthesis of a diverse library of derivatives.

The synthesis of such ether linkages in furan derivatives is often achieved through a Williamson ether synthesis, typically involving the reaction of a halomethylfuran, such as 5-(chloromethyl)furfural (CMF), with a phenoxide. CMF itself is a versatile bio-based platform molecule, readily derived from raw biomass. escholarship.org

Historical Trajectories and Current Research Landscape of Substituted Furan Carbaldehydes

The history of substituted furan carbaldehydes is intrinsically linked to the study of furfural, which was first isolated in the early 19th century. Furfural, derived from agricultural byproducts, became a foundational molecule in the development of furan chemistry. Early research focused on understanding its fundamental reactivity and exploring its potential as a chemical feedstock.

Over the decades, the focus has expanded to the synthesis and application of a wide range of substituted furan-2-carbaldehydes. The development of new synthetic methodologies has enabled the introduction of diverse functional groups onto the furan ring, leading to a vast library of derivatives with tailored properties.

The current research landscape for substituted furan carbaldehydes is vibrant and multidisciplinary. Key areas of investigation include:

Green Chemistry and Biomass Valorization: A significant research effort is directed towards the efficient and sustainable production of substituted furan carbaldehydes from renewable biomass sources. 5-(Hydroxymethyl)furfural (HMF), a key platform chemical derived from the dehydration of sugars, serves as a common precursor for many 5-substituted furan-2-carbaldehydes.

Medicinal Chemistry: Researchers are actively exploring the biological activities of substituted furan carbaldehydes. These compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. The furan-2-carbaldehyde scaffold is being utilized to design and synthesize novel drug candidates with improved efficacy and selectivity. For instance, modifications of furan-2-carboxaldehydes have led to the development of analogs with potential therapeutic applications. escholarship.org

Materials Science: The reactivity of the aldehyde group and the potential for polymerization of the furan ring make these compounds attractive monomers for the synthesis of novel bio-based polymers and resins. Research is ongoing to develop furan-based materials with desirable thermal, mechanical, and chemical properties as sustainable alternatives to petroleum-based plastics.

Within this broader context, this compound represents a specific area of interest. While extensive research dedicated solely to this compound is not widely published, its synthesis and use as an intermediate in the preparation of more complex molecules are documented. Its structural features place it at the intersection of several key research trends, suggesting its potential for future exploration and application in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(phenoxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-8-11-6-7-12(15-11)9-14-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFQGYJMYZTWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenoxymethyl Furan 2 Carbaldehyde

Strategic Precursor Selection and Chemical Transformations for Core Structure Assembly

The assembly of the 5-(Phenoxymethyl)furan-2-carbaldehyde molecule is typically achieved through convergent synthetic routes that start with highly functionalized furan-based platform molecules derived from renewable biomass. The most prominent precursors are 5-(Hydroxymethyl)furfural (HMF) and 5-(Chloromethyl)furfural (CMF), which already contain the furan-2-carbaldehyde framework.

The primary strategy for synthesizing the target molecule begins with precursors that already possess the furan-2-carbaldehyde structure. HMF and CMF are key platform chemicals derived from the acid-catalyzed dehydration of C6 sugars (hexoses) found in lignocellulosic biomass. mdpi.commdpi.com This approach leverages the inherent structure of these bio-based molecules, making the subsequent functionalization steps more direct.

An alternative, though less common, pathway involves the initial synthesis of 2-(phenoxymethyl)furan followed by functionalization of the furan (B31954) ring. This route requires a subsequent step to introduce the aldehyde group at the C5 position.

In synthetic routes that start with a furan ring lacking the aldehyde group, such as 2-(phenoxymethyl)furan, the Vilsmeier-Haack reaction is the standard methodology for introducing the formyl group. researchgate.netorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org The Vilsmeier reagent acts as an electrophile, attacking the electron-rich furan ring, primarily at the alpha-position (C5), to yield the desired aldehyde after hydrolysis. cambridge.org This method is highly effective for the formylation of activated aromatic and heterocyclic systems. researchgate.net

However, the preferred synthetic strategies start with HMF or CMF, where the aldehyde group is already present, thus circumventing this additional step.

The formation of the ether bond is the pivotal step in the synthesis of this compound. The specific method employed depends on the chosen furan precursor.

From 5-(Chloromethyl)furfural (CMF): The reaction of CMF with phenol (B47542) or sodium phenoxide is a classic example of the Williamson ether synthesis. CMF possesses a highly reactive chloromethyl group, making it an excellent substrate for nucleophilic substitution by the phenoxide ion. mdpi.com The reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby generating the more nucleophilic phenoxide. This method is efficient and provides a direct route to the target molecule.

From 5-(Hydroxymethyl)furfural (HMF): Direct etherification of HMF with phenol under acidic conditions is a viable pathway. amazonaws.com In this process, the hydroxyl group of HMF is protonated by an acid catalyst, forming a good leaving group (water) and generating a carbocation intermediate at the 5-position. This carbocation is then attacked by the nucleophilic phenol to form the ether linkage. Alternatively, the hydroxyl group of HMF can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by phenoxide in a Williamson-type reaction. google.com

Catalytic Systems Employed in the Synthesis of this compound

The choice of catalyst is critical for achieving high yield and selectivity in the synthesis of this compound, particularly in the etherification step. Both homogeneous and heterogeneous catalysts are employed.

Acid Catalysts for HMF Etherification: A wide range of acid catalysts can be used for the etherification of HMF with alcohols, a reaction analogous to its reaction with phenol. These include mineral acids like sulfuric acid, as well as solid acid catalysts which offer advantages in terms of separation and reusability. amazonaws.com Solid acids such as zeolites, sulfated zirconia, heteropolyacids, and ion-exchange resins have demonstrated high efficacy in HMF etherification. amazonaws.comnih.govlookchem.com Zeolites, with their structured micropores and Brønsted acidity, are particularly effective. nih.gov

Bases and Catalysts for Williamson Ether Synthesis: In the Williamson ether synthesis route starting from CMF, a base is required to generate the phenoxide nucleophile. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. To enhance the reaction rate and efficiency, especially in biphasic systems, phase-transfer catalysts (PTCs) can be utilized. acs.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where CMF resides, accelerating the nucleophilic substitution.

The table below summarizes catalytic systems applicable to the key etherification step, based on analogous reactions with other alcohols.

| Precursor | Reaction Type | Catalyst Type | Specific Examples | Key Advantages |

| 5-(Hydroxymethyl)furfural (HMF) | Acid-Catalyzed Etherification | Solid Acid | Zeolites (H-ZSM-5), Sulfated Zirconia, Amberlyst resins, Heteropolyacids | Reusable, reduced corrosion, ease of separation. amazonaws.comnih.gov |

| 5-(Hydroxymethyl)furfural (HMF) | Acid-Catalyzed Etherification | Mineral Acid | H₂SO₄, HCl | High activity, low cost. |

| 5-(Chloromethyl)furfural (CMF) | Williamson Ether Synthesis | Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI) | Enhances reaction rate in biphasic systems, mild conditions. |

Exploration of Green Chemistry Principles in Synthetic Routes

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to develop more sustainable and environmentally benign processes.

Use of Renewable Feedstocks: The primary starting material, HMF, is derived from the dehydration of sugars obtained from non-food lignocellulosic biomass. mdpi.comresearchgate.net This positions the entire synthetic pathway within a biorefinery concept, reducing reliance on fossil fuels.

Atom Economy: Synthetic routes like direct etherification are designed to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

Safer Solvents and Biphasic Systems: To circumvent the use of hazardous solvents and simplify product purification, biphasic solvent systems are often employed. atibt.orgscielo.br In HMF synthesis and subsequent conversions, a common setup involves an aqueous phase for the reaction and an immiscible organic solvent (e.g., methyl isobutyl ketone or dimethyl sulfoxide) that continuously extracts the furan product. atibt.orgnih.gov This in-situ extraction protects the product from degradation and simplifies separation, reducing the energy required for distillation. nih.govskpharmteco.com

Catalysis: The use of solid, heterogeneous catalysts is a cornerstone of green chemistry. mdpi.com These catalysts, such as zeolites and functionalized resins, can be easily filtered from the reaction mixture and reused over multiple cycles, which minimizes waste and reduces processing costs. amazonaws.comlookchem.com

Process Optimization and Scale-Up Considerations for Efficient Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization and consideration of potential challenges.

Optimization of Reaction Conditions: Key parameters that must be optimized include temperature, reaction time, catalyst loading, and the molar ratio of reactants. scielo.br For instance, in the acid-catalyzed etherification of HMF, excessively high temperatures or long reaction times can lead to the formation of undesirable byproducts, such as humins (dark, polymeric materials resulting from furan degradation), which reduce yield and complicate purification. rsc.org Response surface methodology and other statistical design-of-experiment approaches are often used to identify the optimal conditions that maximize yield and selectivity. scielo.br

Scale-Up Challenges: The primary challenge in scaling up reactions involving HMF is its thermal instability, particularly in acidic aqueous media. rsc.org This instability can lead to significant yield loss through rehydration to levulinic acid and formic acid, or through polymerization into humins. atibt.orgrsc.org The use of biphasic systems and continuous flow reactors are key strategies to mitigate these issues. nih.gov Continuous flow reactors offer superior heat and mass transfer, allow for precise control over reaction time, and can handle high-concentration feedstocks, making the process more efficient and scalable. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Phenoxymethyl Furan 2 Carbaldehyde

Reactions Governing Transformations at the Aldehyde Moiety

The aldehyde functional group in 5-(phenoxymethyl)furan-2-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents, readily add to the carbonyl group. For instance, the reaction of this compound with vinyl magnesium bromide in tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding secondary alcohol, 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-ol, in high yield. nih.gov Similarly, reaction with ethynyl (B1212043) magnesium bromide produces 1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-ol. nih.gov These reactions exemplify the addition of carbon nucleophiles to the aldehyde, expanding the carbon framework and introducing new functional groups.

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent | Solvent | Product | Yield (%) |

| Vinyl | Vinyl magnesium bromide | THF | 1-(5-(Phenoxymethyl)furan-2-yl)prop-2-en-1-ol | 83 |

| Ethynyl | Ethynyl magnesium bromide | THF | 1-(5-(Phenoxymethyl)furan-2-yl)prop-2-yn-1-ol | 81 |

Oxidation and Reduction Processes

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of the secondary alcohols formed from nucleophilic addition has been demonstrated. For example, the alcohol product from the addition of vinyl magnesium bromide can be oxidized to the corresponding α,β-unsaturated ketone, 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-one, using reagents like 2-iodylbenzoic acid (IBX). nih.gov While direct oxidation of this compound is not explicitly detailed in the provided research, the oxidation of similar furan-2-carbaldehydes to their corresponding carboxylic acids is a well-established transformation.

Reduction of the aldehyde to the corresponding primary alcohol, (5-(phenoxymethyl)furan-2-yl)methanol, can be achieved using standard reducing agents such as sodium borohydride (B1222165). This transformation is a common step in the synthesis of various furan (B31954) derivatives.

Condensation and Cycloaddition Reactions

The aldehyde functionality of this compound is a key participant in condensation reactions. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. While not demonstrated with this compound itself, other 5-substituted furan-2-carboxaldehydes undergo condensation with creatinine (B1669602) in the presence of acetic anhydride (B1165640) and a piperidine (B6355638) catalyst to form furfurylidene-imidazolinone derivatives. nih.gov This suggests a similar reactivity for the title compound. Another relevant condensation is the reaction with hippuric acid in the presence of potassium acetate (B1210297) and acetic anhydride, which yields azlactone products. researchgate.net

The furan ring itself can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. Generally, the electron-withdrawing nature of the aldehyde group at the C2 position makes furan-2-carbaldehydes poor dienes in normal electron demand Diels-Alder reactions. However, recent studies have shown that electron-poor 2-formylfurans can participate in Diels-Alder couplings, particularly with reactive dienophiles like maleimides in an aqueous medium. rsc.org This is attributed to the hydration of the aldehyde in the adduct, which provides an additional thermodynamic driving force. rsc.org This suggests that this compound could potentially undergo [4+2] cycloaddition reactions under similar conditions.

Reactivity Profiles of the Furan Ring System

The furan ring in this compound is an aromatic system, but its reactivity is significantly different from that of benzene (B151609). The oxygen heteroatom makes the ring electron-rich and thus highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Patterns

Furan undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comnumberanalytics.com The substitution typically occurs at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed upon electrophilic attack at these positions is better stabilized by resonance, involving the lone pair of the oxygen atom. pearson.comquora.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution on an electron-rich ring like furan is generally an unfavorable process. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. In this compound, the aldehyde group is electron-withdrawing, but typically not sufficiently so to facilitate nucleophilic aromatic substitution on the furan ring itself under standard conditions. For nucleophilic aromatic substitution to occur on five-membered heterocyclic compounds, the presence of even more potent activating groups, such as a nitro group, is often necessary. youtube.com Consequently, there are no documented examples of direct nucleophilic aromatic substitution on the furan ring of this compound.

Ring-Opening and Rearrangement Pathways

The furan nucleus in this compound, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions, particularly under acidic conditions. The electron-rich nature of the furan ring makes it prone to electrophilic attack, which can initiate cascades leading to the loss of its cyclic structure.

Under strong acidic conditions, protonation of the furan ring oxygen can occur, leading to a loss of aromaticity and the formation of a reactive oxonium ion. This intermediate is susceptible to nucleophilic attack by solvent molecules, such as water, which can initiate a series of steps culminating in the cleavage of the furan ring. These reactions often lead to the formation of 1,4-dicarbonyl compounds. While specific studies on this compound are limited, the general mechanism for acid-catalyzed hydrolysis of furans suggests that the presence of the electron-withdrawing aldehyde group at the 2-position can influence the regioselectivity of the initial protonation and subsequent nucleophilic attack.

Oxidative cleavage represents another significant pathway for the ring opening of furan derivatives. Reagents such as ozone, potassium permanganate, or certain peroxy acids can attack the double bonds of the furan ring, leading to the formation of dicarbonyl compounds. The specific products formed would depend on the oxidant used and the reaction conditions. For instance, oxidative cleavage of the furan ring in a related compound, 2,5-diphenylfuran, has been shown to yield the corresponding trans-but-2-ene-1,4-dione. researchgate.net

Rearrangement reactions of the furan ring itself, while less common for simple furans, can be induced under specific catalytic conditions. For example, the hydrogenative ring-rearrangement of furfural (B47365) to cyclopentanone (B42830) is a known transformation catalyzed by metal-acid bifunctional catalysts. Although not directly demonstrated for this compound, it is conceivable that under similar catalytic hydrogenation conditions, rearrangement of the furan moiety could compete with other reduction or hydrogenolysis pathways.

Transformations and Stability of the Phenoxymethyl (B101242) Ether Linkage

The phenoxymethyl ether linkage is a key structural feature of this compound, and its stability under various reaction conditions is a critical factor in synthetic planning. Ether linkages are generally stable to many reagents; however, they are susceptible to cleavage under strongly acidic or basic conditions, and by certain reducing agents.

Acidic Conditions: The stability of the phenoxymethyl ether is significantly challenged in acidic environments. nih.govresearchgate.net Protonation of the ether oxygen atom makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack. In the presence of a strong nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr or HI), the ether bond can be cleaved via an SN2 or SN1 mechanism, depending on the structure of the ether and the reaction conditions. This would lead to the formation of 5-(halomethyl)furan-2-carbaldehyde and phenol (B47542). The stability of furan derivatives in acidic media is also dependent on the solvent, with polar aprotic solvents like DMF showing a stabilizing effect. nih.govresearchgate.net

Basic Conditions: The phenoxymethyl ether linkage is generally more stable under basic conditions compared to acidic conditions. researchgate.net However, strong bases at high temperatures can promote elimination reactions if there is a suitable proton on a beta-carbon, or potentially activate adjacent positions for other reactions. For this compound, the primary concern under basic conditions would be reactions involving the aldehyde group, such as aldol (B89426) condensations or Cannizzaro-type reactions, rather than the cleavage of the ether bond.

Reductive Cleavage: Certain reducing agents, particularly those used for hydrogenolysis such as hydrogen gas with a palladium catalyst, can cleave benzyl-type ethers. While a phenoxymethyl ether is generally more robust than a benzyl (B1604629) ether, cleavage is still a potential side reaction during hydrogenation of the furan ring or reduction of the aldehyde. The selectivity of these reactions would be highly dependent on the catalyst and reaction conditions employed.

Elucidation of Reaction Kinetics and Comprehensive Mechanistic Pathways

The kinetics of reactions involving the aldehyde group, such as nucleophilic additions, are expected to be influenced by the electronic properties of the furan ring and the phenoxymethyl substituent. The electron-donating character of the furan oxygen can modulate the electrophilicity of the aldehyde carbonyl carbon.

Mechanistic pathways for electrophilic substitution on the furan ring would be directed by the existing substituents. The aldehyde group is a deactivating group, while the phenoxymethyl group, through the ether oxygen, can be considered an activating group. The interplay of these electronic effects would determine the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Below is a table summarizing the expected reactivity and stability under different conditions, based on general knowledge of furan chemistry.

| Condition | Furan Ring Stability | Phenoxymethyl Ether Linkage Stability | Primary Expected Transformations |

| Strong Acid (e.g., HCl, H₂SO₄) | Prone to degradation and ring-opening. nih.govresearchgate.net | Susceptible to cleavage. | Ring hydrolysis to 1,4-dicarbonyls, ether cleavage to 5-(halomethyl)furan-2-carbaldehyde and phenol. |

| Strong Base (e.g., NaOH) | Generally stable. researchgate.net | Generally stable. | Reactions at the aldehyde group (e.g., Cannizzaro, aldol condensation). |

| Oxidizing Agents (e.g., O₃, KMnO₄) | Susceptible to oxidative cleavage. | Generally stable. | Ring-opening to form dicarbonyl compounds. |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Susceptible to reduction/hydrogenolysis. | Potentially susceptible to reductive cleavage. | Reduction of aldehyde, saturation of the furan ring, potential ether cleavage. |

Synthesis and Functionalization of Novel Derivatives and Analogs of 5 Phenoxymethyl Furan 2 Carbaldehyde

Structural Modifications at the Aldehyde Position

The formyl group at the C2 position of the furan (B31954) ring is a primary site for chemical transformation, providing a gateway to a vast array of functional groups and more complex molecular structures. Standard aldehyde chemistry can be readily applied to introduce new functionalities, significantly altering the molecule's electronic and steric properties.

The condensation of 5-(phenoxymethyl)furan-2-carbaldehyde with primary amines or hydroxylamine (B1172632) hydrochloride provides a straightforward route to imine (Schiff base) and oxime derivatives, respectively. These reactions typically proceed under mild conditions, often with acid or base catalysis.

The synthesis of imines is generally achieved by reacting the aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acetic acid. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the C=N double bond. jmchemsci.com A variety of amines can be utilized, leading to a diverse set of imine derivatives.

Oximes are similarly prepared by reacting the aldehyde with hydroxylamine hydrochloride. The reaction is often carried out in a solvent like ethanol, sometimes with a base such as piperidine (B6355638) or sodium acetate (B1210297) to neutralize the HCl and facilitate the condensation. nih.gov The resulting oximes are valuable synthetic intermediates and can exist as (E) and (Z) isomers.

| Derivative Type | Reactant | General Conditions | Reference |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ethanol, cat. Acetic Acid, Stirring at RT | jmchemsci.com |

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol, Piperidine, Reflux | nih.gov |

The aldehyde can be oxidized to a carboxylic acid, which then serves as a precursor for the synthesis of esters and amides.

Carboxylic Acid: The oxidation of the formyl group to a carboxylic acid is a key transformation. Various oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. For furan-based aldehydes, mild oxidation conditions are often preferred to avoid degradation of the furan ring. Methods analogous to the oxidation of the structurally similar 5-hydroxymethylfurfural (B1680220) (HMF) can be applied. These include catalytic oxidation using noble metals like gold or ruthenium in the presence of a base. google.com

Ester and Amide Analogs: Once the corresponding 5-(phenoxymethyl)furan-2-carboxylic acid is obtained, standard coupling techniques can be used to synthesize esters and amides.

Esters are typically formed through Fischer esterification (reaction with an alcohol under acidic conditions) or by reacting the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Amides are synthesized by activating the carboxylic acid, for example, by converting it into an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. pensoft.net Alternatively, direct coupling of the carboxylic acid with an amine using reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) under microwave-assisted conditions offers an efficient route. researchgate.netnih.gov

| Target Derivative | Method | Reagents | Solvent | Reference |

|---|---|---|---|---|

| Amide | Acyl Chloride Intermediate | 1. SOCl₂ 2. Amine (R₁R₂NH) | Dioxane | pensoft.net |

| Amide | Direct Coupling (Microwave) | Amine (R₁R₂NH), EDC or DMT/NMM/TsO⁻ | Various | researchgate.net |

| Amide | Direct Coupling | Amine (R₁R₂NH), CDI | THF | nih.gov |

Further transformations of the aldehyde group lead to alcohols, alkenes, and alkynes, significantly expanding the molecular diversity.

Alcohol: The reduction of the aldehyde to a primary alcohol, (5-(phenoxymethyl)furan-2-yl)methanol, is readily accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. This high-yielding reaction is a fundamental step for introducing a hydroxymethyl group.

Alkene: Alkenyl derivatives can be synthesized via several olefination reactions. The Wittig reaction is a widely used method, involving the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent) to form a C=C double bond. wikipedia.orgmasterorganicchemistry.com This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bond. Another important method is the Erlenmeyer-Plöchl reaction, where the aldehyde is condensed with hippuric acid in the presence of acetic anhydride (B1165640) to form an azlactone, which is an exocyclic alkene derivative. nih.govresearchgate.net

Alkyne: The conversion of the aldehyde to a terminal alkyne can be achieved through multi-step procedures such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. The Corey-Fuchs reaction involves converting the aldehyde to a dibromoalkene, followed by elimination with a strong base like n-butyllithium to yield the alkyne. The Seyferth-Gilbert homologation provides a more direct one-step route by reacting the aldehyde with the Bestmann-Ohira reagent.

Substituent Effects on the Furan Ring System

The electronic properties of substituents on the furan ring can significantly influence the reactivity of the entire molecule, particularly the aldehyde group at the C2 position. The phenoxymethyl (B101242) group at the C5 position exerts an electronic effect that modulates the electrophilicity of the carbonyl carbon.

The oxygen atom of the ether linkage in the phenoxymethyl group can donate electron density into the furan ring via resonance, which in turn can be relayed to the aldehyde group. However, the inductive effect of the electronegative oxygen atom withdraws electron density. The net effect of the -OCH₂Ph group is generally considered to be weakly electron-donating or neutral.

Studies on related 5-aryl-furan-2-carbaldehydes have shown that the nature of the substituent on the C5-aryl ring has a pronounced effect on the reactivity of the C2-aldehyde. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the aldehyde's carbonyl carbon, leading to faster reaction rates in condensation reactions. nih.gov Conversely, electron-donating groups decrease the reactivity. This principle suggests that modifications to the phenoxy ring of this compound could similarly be used to tune the reactivity of the formyl group.

Modifications and Functionalization of the Phenoxy Moiety

The phenoxy group represents another key site for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. The ether oxygen is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at positions 2, 4, and 6 of the phenyl ring.

Potential modifications include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using appropriate halogenating agents (e.g., N-bromosuccinimide for bromination).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl₃.

An alternative strategy involves using a pre-functionalized phenol (B47542) in the initial synthesis of the this compound scaffold. This approach avoids exposing the furan ring to potentially harsh reaction conditions required for some electrophilic aromatic substitutions.

Construction of Polyfunctionalized Furan Architectures

This compound is an excellent building block for the construction of more complex, polyfunctionalized molecules. Its derivatives can be incorporated into larger systems through various cross-coupling reactions.

For instance, if a halogen is introduced onto the furan ring or the phenoxy moiety, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions can be utilized to form new carbon-carbon bonds. figshare.comresearchgate.net The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly useful for creating extended conjugated systems. nih.govwikipedia.org

Furthermore, the derivatization of the aldehyde into functional groups like amides allows for the connection of diverse molecular fragments. For example, furan-2-carboxylic acid derivatives can be coupled with linkers such as diaminobenzene, which can then be further functionalized to create complex, multi-component molecules. nih.gov These strategies enable the design and synthesis of elaborate furan-containing architectures with precisely controlled structures.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 5-(Phenoxymethyl)furan-2-carbaldehyde in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom within the molecule and provides insights into its conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde, furan (B31954) ring, methylene (B1212753) bridge, and phenyl group protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around 9.6 ppm. The furan ring protons will present as two doublets, characteristic of a 2,5-disubstituted furan system. The proton at the C3 position is expected to resonate at approximately 7.2-7.3 ppm, while the proton at the C4 position should appear slightly upfield at around 6.5-6.6 ppm, both with a coupling constant of about 3.5 Hz. The methylene protons (-OCH₂-) of the phenoxymethyl (B101242) group would likely be observed as a singlet around 5.1 ppm. The protons of the phenyl group will show a more complex pattern in the aromatic region (approximately 6.9-7.4 ppm), reflecting their respective chemical environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The aldehydic carbon is the most deshielded, with a chemical shift expected around 177-178 ppm. The carbons of the furan ring are predicted to appear at approximately 159 ppm (C5), 153 ppm (C2), 122 ppm (C3), and 111 ppm (C4). The methylene carbon should resonate around 64 ppm. The carbons of the phenyl ring will have distinct signals in the aromatic region, with the ipso-carbon (attached to the ether oxygen) appearing around 158 ppm.

Conformational analysis of this compound can be inferred from subtle changes in chemical shifts and coupling constants, potentially influenced by solvent effects and temperature. Rotational freedom around the C-O and O-C bonds of the ether linkage may lead to different preferred conformations in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | ~9.6 (s) | ~177.5 |

| Furan H-3 | ~7.2 (d, J ≈ 3.5 Hz) | ~122.0 |

| Furan H-4 | ~6.5 (d, J ≈ 3.5 Hz) | ~111.5 |

| -OCH₂- | ~5.1 (s) | ~64.0 |

| Phenyl H (ortho, meta, para) | ~6.9-7.4 (m) | ~115-160 |

| Furan C-2 | - | ~152.7 |

| Furan C-5 | - | ~158.5 |

| Phenyl C (ipso) | - | ~158.0 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotope Labeling Studies

Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound and in elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound is 202.06 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 202 would be expected. The fragmentation of this compound is likely to proceed through several key pathways. A prominent fragmentation would be the cleavage of the ether bond. Alpha-cleavage relative to the furan ring could lead to the formation of a phenoxy radical and a [M-OPh]⁺ ion at m/z 109. Alternatively, cleavage of the benzyl-oxygen bond would generate a tropylium (B1234903) ion at m/z 91 and a 5-formylfuran-2-oxy radical. Another significant fragmentation pathway would involve the loss of the formyl group (CHO), resulting in a fragment ion at m/z 173 ([M-29]⁺). Further fragmentation of the furan ring itself can also occur. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring, with major fragmentation occurring at the β-bond to the aromatic ring. blogspot.com

Isotope labeling studies, for instance, using ¹⁸O in the ether linkage or ¹³C in the aldehyde group, would be invaluable for confirming these proposed fragmentation mechanisms. By observing the mass shifts in the resulting fragment ions, the precise origin of each fragment can be unequivocally determined.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₂H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 173 | [C₁₁H₉O₂]⁺ | Loss of CHO |

| 109 | [C₆H₅O₂]⁺ | Loss of Phenoxy Radical |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of this compound, allowing for the identification of its key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1670-1700 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and furan rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The asymmetric C-O-C stretching of the ether linkage is expected to produce a strong band around 1250 cm⁻¹, with the symmetric stretch appearing near 1040 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum than in the IR. Therefore, the C=C stretching vibrations of the furan and phenyl rings are expected to be prominent. The aldehyde C-H stretch may also be observable.

Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, which is useful for routine identification and for monitoring chemical transformations involving the functional groups of this compound.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Medium |

| Aldehyde C=O Stretch | 1700-1670 | 1700-1670 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | ~1250 | Strong (IR) |

| Symmetric C-O-C Stretch | ~1040 | ~1040 | Medium (Raman) |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis. An HP-5MS column or similar non-polar column would likely provide good separation from impurities. mdpi.comnih.gov The mass spectrometer detector offers high selectivity and allows for the identification of co-eluting impurities based on their mass spectra. GC-MS is particularly useful for assessing the purity of the final product and for identifying byproducts in its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for monitoring reactions in solution without extensive sample workup, LC-MS is the technique of choice. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable method for the separation of this compound from related compounds. nih.gov Detection can be achieved using a UV detector, leveraging the strong UV absorbance of the aromatic rings and the conjugated system, or a mass spectrometer. For LC-MS analysis, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed. nih.govnih.gov LC-MS is highly effective for reaction monitoring, allowing for the rapid quantification of reactants, intermediates, and products over time.

Theoretical and Computational Chemistry Approaches to 5 Phenoxymethyl Furan 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-(Phenoxymethyl)furan-2-carbaldehyde. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed mapping of the molecule's electron distribution, which in turn governs its stability and reactivity.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For this compound, the delocalized π-systems of the furan (B31954) and phenyl rings are expected to significantly influence these frontier orbitals.

Another important aspect is the generation of a Molecular Electrostatic Potential (MESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the aldehyde group would be an area of high negative potential, making it a likely site for electrophilic attack. Conversely, the aldehyde proton and the furan ring protons would exhibit positive potential.

Reactivity descriptors, such as global hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its tendency to attract electrons, respectively.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 eV | A measure of the molecule's excitability and chemical stability. |

| Global Hardness | 2.25 eV | Resistance to change in electron distribution. |

| Global Softness | 0.44 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and its interactions with its environment over time. These simulations model the atomic motions of the molecule, offering insights into its flexibility and preferred shapes.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. For instance, the aldehyde oxygen can act as a hydrogen bond acceptor. The simulation can also shed light on how the molecule interacts with biological macromolecules, such as enzymes or receptors, by identifying key binding modes and interaction energies. Computational studies on related compounds like 5-hydroxymethylfurfural (B1680220) have demonstrated the utility of MD simulations in understanding their behavior in aqueous solutions. nih.gov

Table 2: Hypothetical Conformational and Interaction Data for this compound from MD Simulations

| Parameter | Description | Hypothetical Finding |

|---|---|---|

| Dihedral Angle (C-O-C-C) | Rotation around the ether linkage. | Two low-energy conformers are predominantly populated at room temperature. |

| Dihedral Angle (O-C-C=O) | Rotation of the aldehyde group relative to the furan ring. | The trans conformer is slightly more stable than the cis conformer. |

| Solvent Interaction Energy | Average energy of interaction with a water solvent box. | Favorable interactions, particularly through hydrogen bonding with the aldehyde group. |

Detailed Reaction Pathway and Transition State Analysis

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.

For example, the oxidation of the aldehyde group to a carboxylic acid is a common transformation. Computational methods can model the step-by-step mechanism of this reaction with various oxidizing agents. This involves locating the transition state for each step and calculating the corresponding activation energy. The activation energy is the energy barrier that must be overcome for the reaction to proceed, and its value provides an estimate of the reaction rate.

Similarly, reactions involving the furan ring, such as electrophilic substitution or cycloaddition, can be investigated. The calculations can predict the regioselectivity of such reactions, for instance, by determining which position on the furan ring is most susceptible to attack. The stability of any intermediates formed during the reaction can also be assessed. The use of computational methods to study reaction mechanisms has been applied to various furan derivatives. nih.govmdpi.com

Table 3: Hypothetical Energy Profile for the Oxidation of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate | -5 |

| 4 | Transition State 2 | +10 |

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Validation

Density Functional Theory (DFT) has become a standard tool for predicting and interpreting the spectroscopic properties of molecules. By calculating these properties computationally, they can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the assignment of spectral signals.

For this compound, DFT can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The accuracy of these predictions has been shown to be high enough to distinguish between different isomers or conformers. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be simulated using DFT. The calculated vibrational frequencies and intensities can be compared with experimental spectra to assign the observed bands to specific molecular vibrations, such as the C=O stretch of the aldehyde or the aromatic C-H stretches. Such computational analysis is common for furan-based compounds. mdpi.comresearchgate.net

Furthermore, electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using time-dependent DFT (TD-DFT). This can help in understanding the electronic structure of the molecule and the nature of its chromophores.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted (DFT) | Experimental (Hypothetical) | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 9.65 | 9.62 | Aldehyde proton |

| ¹³C NMR (δ, ppm) | 178.2 | 177.9 | Aldehyde carbon |

| IR (cm⁻¹) | 1685 | 1680 | C=O stretch |

Applications of 5 Phenoxymethyl Furan 2 Carbaldehyde As a Versatile Synthetic Intermediate

Role as a Building Block in Complex Heterocyclic Synthesis

The aldehyde functional group in 5-(Phenoxymethyl)furan-2-carbaldehyde serves as a reactive handle for a multitude of chemical transformations, making it an excellent starting material for the synthesis of various heterocyclic structures. Its utility is demonstrated in its reactions to form Michael acceptor analogs, which are key intermediates for further elaboration into more complex molecules.

For instance, the reaction of this compound with vinyl magnesium bromide leads to the formation of 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-ol. This intermediate can then be oxidized using 2-iodoxybenzoic acid to yield 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-one, a Michael acceptor. A similar strategy involving ethynyl (B1212043) magnesium bromide produces 1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-one, another valuable synthetic intermediate. These reactions highlight the accessibility of versatile building blocks from this compound.

The furan (B31954) nucleus itself, coupled with the aldehyde, allows for the construction of various fused and substituted heterocyclic systems. While direct examples with this compound are still emerging in the literature, the reactivity of analogous furan-2-carbaldehydes provides a strong indication of its synthetic potential. For example, arylmethylidene derivatives of furan-2(3H)-ones are known to react with N,N-binucleophilic reagents to form complex heterocyclic compounds, including pyrimidine (B1678525) and pyridazine (B1198779) derivatives. researchgate.net It is conceivable that this compound could be transformed into a corresponding arylmethylidenefuran-2(3H)-one, which could then undergo cyclization reactions to yield novel heterocyclic structures.

Furthermore, the synthesis of 2-oxazolines, an important class of heterocyclic compounds, can be achieved through the dehydrative cyclization of N-(β-hydroxyethyl)amides. acs.org The aldehyde group of this compound can be readily converted to a carboxylic acid or its derivative, which can then be coupled with a β-amino alcohol to form the necessary precursor for oxazoline (B21484) synthesis. The phenoxymethyl (B101242) group would be carried through the reaction sequence, imparting its specific properties to the final heterocyclic product.

The following table summarizes the synthesis of Michael acceptor analogs from this compound:

| Starting Material | Reagent | Intermediate | Product |

| This compound | Vinyl magnesium bromide | 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-ol | 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-one |

| This compound | Ethynyl magnesium bromide | 1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-ol | 1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-one |

Precursor for Advanced Polymer Monomers and Macromolecular Architectures

The rigid furan ring and the potential for introducing various functionalities make furan-based compounds attractive precursors for the synthesis of advanced polymers. While research specifically detailing the polymerization of this compound is limited, the broader field of furan-based polymers provides a clear indication of its potential in developing novel macromolecular architectures. researchgate.net

Furan derivatives are key components in the synthesis of a variety of polymers, including polyesters, polyamides, and polyurethanes. researchgate.net For example, furan-based copolyesters have been synthesized through enzymatic polymerization, showcasing a sustainable route to these materials. nih.gov In this context, this compound could be chemically modified to create difunctional monomers suitable for polycondensation reactions. For instance, oxidation of the aldehyde group to a carboxylic acid and reduction to an alcohol would yield a hydroxy-acid monomer. Alternatively, conversion to a diamine or a diol would open pathways to polyamides and polyesters, respectively. The presence of the phenoxymethyl substituent is anticipated to influence the final polymer's properties, potentially enhancing thermal stability, solubility, and mechanical performance due to the introduction of an aromatic group.

The Diels-Alder reaction of the furan ring is another powerful tool for creating complex macromolecular structures, including linear, crosslinked, and dendritic polymers. researchgate.net The reactivity of the furan moiety in this compound allows for its participation in such cycloaddition reactions, leading to the formation of novel polymer backbones and crosslinked networks. This approach offers a way to control the three-dimensional structure and properties of the resulting materials.

The following table outlines potential monomer types that could be synthesized from this compound and the corresponding polymer classes:

| Potential Monomer from this compound | Polymer Class |

| Dicarboxylic acid or diester derivative | Polyesters, Polyamides |

| Diol derivative | Polyesters, Polyurethanes |

| Diamine derivative | Polyamides, Polyimides |

| Diisocyanate derivative | Polyurethanes |

Utility in the Construction of Functional Organic Materials

The unique electronic and structural features of the furan ring make it a valuable component in the design of functional organic materials, particularly those with applications in electronics and optoelectronics. The incorporation of a furan moiety into a conjugated polymer backbone can significantly influence its electronic properties.

Research into furan-based conducting polymers has demonstrated their potential, although they have been less explored than their thiophene-based counterparts due to the higher oxidation potential of furan. semanticscholar.org However, strategies such as the electropolymerization of oligofurans have been shown to produce stable and conducting polyfuran films. rsc.org this compound can be envisioned as a building block for such materials. The aldehyde group can be utilized in condensation reactions to form conjugated systems, such as poly(azomethine)s or poly(phenylene vinylene)s, where the furan ring is integrated into the polymer backbone. The phenoxymethyl group could serve to enhance solubility and processability of the resulting polymers, which are often major challenges in the field of conducting polymers.

Furthermore, fused polycyclic furans have been investigated for their potential in optoelectronic applications, exhibiting properties such as intense photoluminescence and mechanofluorochromism. acs.org While not a fused system itself, this compound can be used to synthesize molecules that can be incorporated into larger conjugated systems or used as ligands for metal complexes with interesting photophysical properties. The condensation of this compound with nicotinohydrazide, for example, could lead to hydrazone derivatives with potential applications in coordination chemistry and materials science. core.ac.uk

The development of highly photosensitive furan acrylate (B77674) derivatives for solid-state photopolymerization also highlights the potential of furan-based compounds in materials science. rsc.org The aldehyde functionality of this compound could be a starting point for the synthesis of novel photosensitive monomers, with the phenoxymethyl group potentially influencing the packing and reactivity in the solid state.

The following table provides examples of functional organic materials where this compound could serve as a precursor:

| Functional Material Type | Potential Role of this compound |

| Conducting Polymers | Precursor for conjugated polymer synthesis (e.g., poly(azomethine)s) |

| Optoelectronic Materials | Building block for chromophores and luminophores |

| Photosensitive Materials | Precursor for novel photoactive monomers |

| Coordination Polymers/Metal-Organic Frameworks | Synthesis of ligands for functional metal complexes |

Exploration of 5 Phenoxymethyl Furan 2 Carbaldehyde in Material Science Research

Precursors for the Development of Functional Polymers and Resins

As a derivative of furfural (B47365), 5-(Phenoxymethyl)furan-2-carbaldehyde serves as a promising precursor for a variety of functional polymers and resins. The aldehyde group can readily participate in condensation reactions, similar to formaldehyde, with phenols, ureas, and melamines to form thermosetting resins. The incorporation of the furan (B31954) ring, and specifically the phenoxymethyl (B101242) group, into the polymer backbone is expected to impart unique properties. The rigid furan structure can enhance the thermal stability and mechanical strength of the resulting resins, while the phenoxymethyl group can increase hydrophobicity and improve solubility in organic solvents, offering advantages in processability.

Research into furan-based thermosetting materials has demonstrated their potential to exhibit high char yields and excellent thermal performance, making them suitable for applications requiring good thermal management in extreme environments. While direct studies on polymers derived exclusively from this compound are not extensively documented, the known reactivity of the furan ring and the aldehyde function suggests its suitability for creating a range of thermosets. For instance, the furan ring can undergo electrophilic substitution and Diels-Alder reactions, providing further opportunities for cross-linking and functionalization of the polymer network. The development of resins from this compound could lead to new materials for composites, coatings, and adhesives with tailored properties.

Integration into Organic Electronic Materials Research

The field of organic electronics is continually searching for novel molecular structures with tunable electronic properties. Furan-containing compounds are of interest due to the electron-rich nature of the furan ring, which can facilitate charge transport. The structure of this compound presents a basic framework that can be chemically modified to create materials for organic semiconductors, sensors, and other electronic devices.

The aldehyde group can be converted into various functionalities, such as imines or vinyl groups, which can extend the conjugation of the system and influence the material's electronic band gap. The phenoxymethyl group, while not directly part of a conjugated path, can influence the solid-state packing and morphology of the resulting materials, which are critical factors in the performance of organic electronic devices. Although specific research on the direct application of this compound in organic electronics is still emerging, the foundational chemistry of furan derivatives in this field is well-established. By analogy, derivatives of this compound could be synthesized to explore their potential as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Synthesis and Characterization of Liquid Crystalline Furan Derivatives

The incorporation of heterocyclic rings into the core of mesogenic molecules is a known strategy for creating liquid crystals with novel properties. The furan ring, with its bent geometry, can induce specific packing arrangements that lead to the formation of various liquid crystalline phases. Research has shown that furan derivatives can exhibit nematic and smectic phases. nih.govresearchgate.netacs.orgsemanticscholar.org

New homologous series of liquid crystalline materials based on furfural derivatives have been synthesized and investigated for their mesomorphic and optical characteristics. researchgate.netacs.orgsemanticscholar.org For example, a series of (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoates demonstrated that the incorporation of the furan ring affects both the mesophase range and stability. researchgate.netacs.orgsemanticscholar.org These studies provide a strong basis for exploring the liquid crystalline potential of this compound derivatives.

By reacting the aldehyde group of this compound with various anilines containing long alkyl or alkoxy chains, it is possible to synthesize Schiff base derivatives. The general structure of such mesogenic compounds would consist of the central furan-phenoxymethyl core, a linking imine group, and a terminal aromatic ring with a flexible tail. The phenoxymethyl group is expected to influence the molecular shape and intermolecular interactions, potentially leading to the formation of unique mesophases.

The characterization of these new materials would involve techniques such as differential scanning calorimetry (DSC) to determine phase transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the textures of the liquid crystalline phases. Further analysis of their optical and electrical properties could reveal their potential for use in display technologies and other photonic applications. researchgate.netacs.orgsemanticscholar.org

Below is a hypothetical data table illustrating the kind of data that would be collected for a series of liquid crystals derived from this compound, where 'n' represents the number of carbon atoms in a terminal alkoxy chain.

| Compound ID | n | Phase Transitions (°C) | Mesophase Type(s) |

| PMF-OBE-4 | 4 | Cr 110 N 135 I | Nematic |

| PMF-OBE-6 | 6 | Cr 105 SmA 120 N 132 I | Smectic A, Nematic |

| PMF-OBE-8 | 8 | Cr 102 SmA 128 I | Smectic A |

| PMF-OBE-10 | 10 | Cr 98 SmC 115 SmA 125 I | Smectic C, Smectic A |

Note: This table is illustrative and based on typical behavior of similar liquid crystalline compounds.

Application in Bio-based Material Platforms and Sustainable Polymers

The drive towards a circular economy has intensified research into polymers derived from renewable resources. This compound, which can be conceptually derived from biomass-derived furfural, fits well within this paradigm. Its potential as a bio-based monomer makes it an attractive alternative to petroleum-based chemicals for the synthesis of sustainable polymers.

The versatility of the furan and aldehyde functionalities allows for its use in the production of various types of bio-based polymers, including polyesters, polyamides, and polyurethanes, following suitable chemical transformations. For example, oxidation of the aldehyde group to a carboxylic acid and reduction to an alcohol would yield a furan-based diacid or diol, respectively. These can then be used in polycondensation reactions with other bio-based monomers to produce fully renewable polyesters.

The properties of these furan-based polymers can be tailored by the choice of co-monomers and the polymerization process. The presence of the phenoxymethyl group can enhance the polymer's thermal stability and modify its solubility and mechanical properties. Enzymatic polymerization is also a promising green route for the synthesis of furan-based polyesters, offering mild reaction conditions and high selectivity. nih.gov

Emerging Research Directions and Future Perspectives for 5 Phenoxymethyl Furan 2 Carbaldehyde

Development of Novel Catalytic Approaches for Synthesis and Transformation

Future research is anticipated to focus heavily on the development of efficient and selective catalytic systems for both the synthesis and subsequent transformation of 5-(Phenoxymethyl)furan-2-carbaldehyde. Drawing parallels from the extensive research on its parent compound, HMF, several key areas for catalytic innovation emerge.

The primary synthesis of this compound typically involves the etherification of HMF with phenol (B47542). Novel catalytic approaches will likely target the enhancement of this process, aiming for higher yields, milder reaction conditions, and easier catalyst separation. Heterogeneous acid catalysts, such as zeolites, functionalized resins, and metal oxides, are promising candidates for replacing traditional homogeneous catalysts, thereby simplifying purification and minimizing waste.

Furthermore, the transformation of the aldehyde and furan (B31954) functionalities of this compound will be a major research thrust. This includes selective oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions. The development of chemoselective catalysts will be crucial to target specific functional groups without affecting the phenoxymethyl (B101242) ether linkage. For instance, selective hydrogenation of the aldehyde group to yield 5-(Phenoxymethyl)furan-2-methanol could be achieved using supported metal catalysts under optimized conditions.

| Catalytic Approach | Precursor Compound(s) | Target Transformation | Potential Catalyst Types | Ref. |

| Heterogeneous Acid Catalysis | 5-Hydroxymethylfurfural (B1680220), Phenol | Etherification | Zeolites, Sulfonated Resins, Metal Oxides | repec.orgrsc.org |

| Selective Hydrogenation | This compound | Aldehyde Reduction | Supported Noble Metals (e.g., Pd, Pt), Non-precious Metals (e.g., Ni, Cu) | nih.gov |

| Selective Oxidation | This compound | Aldehyde Oxidation | Supported Metal Nanoparticles (e.g., Au, Pt), Vanadium-based Catalysts | researchgate.netelsevierpure.com |

| C-C Coupling Reactions | This compound | Aldol (B89426) Condensation, etc. | Solid Base Catalysts, Organocatalysts | mdpi.com |

Investigation of Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are expected to be a central theme in the future research of this compound. nih.gov A key focus will be the utilization of renewable feedstocks and the development of environmentally friendly reaction media. The synthesis of the precursor, HMF, from biomass-derived carbohydrates like fructose (B13574) and glucose is a well-established green approach that sets a sustainable foundation for the production of its derivatives. mdpi.com

Future investigations will likely explore one-pot syntheses from carbohydrates directly to this compound, bypassing the isolation of HMF. This would significantly improve process efficiency and reduce waste. The use of greener solvents, such as ionic liquids or deep eutectic solvents, which have shown promise in HMF production, could also be extended to its etherification. researchgate.net

Moreover, energy-efficient synthetic methods, such as microwave-assisted or flow chemistry processes, are expected to be investigated. These technologies can often reduce reaction times, improve yields, and allow for better process control, all of which contribute to a more sustainable manufacturing process.

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery of novel derivatives of this compound with specific, tailored properties. By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can predict the electronic, steric, and reactive properties of hypothetical derivatives before their synthesis.

This in silico approach can guide the design of molecules for specific applications. For example, by modifying the substituents on the phenyl ring, it may be possible to fine-tune the electronic properties of the molecule for applications in organic electronics or to enhance its biological activity for medicinal chemistry purposes. Computational screening can identify promising candidates for synthesis, saving significant time and resources in the laboratory. One study has already demonstrated the potential of modifying furan-2-carboxaldehydes to create targeted therapeutic agents, a process that could be greatly enhanced through computational design. nih.gov

Interdisciplinary Research Opportunities Leveraging Furan Chemistry

The versatile chemical nature of the furan ring in this compound opens up numerous opportunities for interdisciplinary research. Collaborations between organic chemists, material scientists, polymer chemists, and biologists will be essential to fully exploit the potential of this molecule.

In materials science, the furan moiety can participate in Diels-Alder reactions, which can be used to create reversible polymer networks and self-healing materials. The phenoxymethyl group adds a different dimension of functionality, potentially improving thermal stability or solubility in organic media.

In medicinal chemistry, the furan scaffold is a common motif in many biologically active compounds. Research into derivatives of this compound could lead to the discovery of new therapeutic agents. For instance, the synthesis of Michael acceptor analogs from this compound has been explored for their potential in treating sickle cell disease. nih.gov

Potential for Specialized Applications in Advanced Chemical Systems

While the immediate applications of this compound are still being explored, its unique structure suggests potential in several specialized areas. The combination of the furan aldehyde and the phenoxy group makes it a candidate for creating advanced polymers and resins with unique properties.

The aldehyde functionality allows for its incorporation into polymer backbones through condensation reactions, while the phenoxy group can enhance the thermal stability and flame retardant properties of the resulting materials. Furthermore, its derivation from biomass makes it an attractive monomer for producing bio-based polymers, reducing the reliance on petrochemical feedstocks.

Another potential application lies in the synthesis of fine chemicals and fragrances. The aromatic nature of the phenoxy group combined with the furan ring could lead to the development of novel aroma compounds. Additionally, its role as a versatile intermediate allows for the synthesis of more complex molecules with potential uses in agrochemicals or specialty coatings.

| Potential Application Area | Key Structural Features | Rationale for Potential |

| Advanced Polymers | Furan ring, Aldehyde group, Phenoxy group | Bio-based monomer, potential for improved thermal stability and flame retardancy. |

| Medicinal Chemistry | Furan scaffold, modifiable aromatic ring | Furan is a known pharmacophore; potential for designing targeted therapeutics. nih.gov |

| Fine Chemicals/Agrochemicals | Reactive aldehyde and furan ring | Versatile intermediate for the synthesis of complex organic molecules. |

| Self-Healing Materials | Furan ring | Ability to undergo reversible Diels-Alder reactions. |

Q & A

Basic: What are the common synthetic routes for preparing 5-(Phenoxymethyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Start with furfural derivatives and introduce the phenoxymethyl group via Williamson ether synthesis, using a phenol derivative and a halide (e.g., chloromethylfuran) under basic conditions (e.g., K₂CO₃) .

- Step 2: Optimize reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., phase-transfer catalysts) to enhance yield .

- Step 3: Monitor reaction progress using TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Key Consideration: Control moisture and oxygen to prevent aldehyde oxidation; inert atmospheres (N₂/Ar) are recommended .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Identify aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- NMR:

- HPLC-MS: Confirm molecular ion ([M+H]⁺) and assess purity (>95%) using reverse-phase C18 columns .

Validation: Compare with analogous compounds (e.g., 5-(nitrophenyl)furan-2-carbaldehyde) to validate shifts .

Advanced: How can the thermodynamic properties (e.g., enthalpy of combustion) of this compound be determined experimentally?

Methodological Answer:

-

Bomb Calorimetry:

- Calibrate the calorimeter (e.g., B-08-MA) with benzoic acid .

- Measure combustion energy (ΔcH°) under controlled O₂ pressure.

- Calculate enthalpy of formation (ΔfH°) using Hess’s law and group contribution methods .

-

Example Data:

Compound ΔcH° (kJ/mol) ΔfH° (kJ/mol) 5-(4-Nitrophenyl) derivative -4120 ± 15 -215 ± 3

Advanced Tip: Discrepancies between experimental and computational (e.g., DFT) values may indicate stabilization effects from substituents .

Advanced: How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Mechanistic Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase aldehyde electrophilicity, accelerating nucleophilic attacks (e.g., Grignard reactions) .

- Experimental Design:

- Case Study: 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde exhibits 3× faster imine formation than non-fluorinated analogs due to enhanced electrophilicity .

Advanced: How can researchers address contradictions in reported synthetic yields or purity for this compound?

Methodological Answer:

- Root Cause Analysis:

- Resolution Strategy:

- Reproduce reactions under strictly anhydrous conditions .

- Validate purity via DSC (melting point consistency) and elemental analysis .

Advanced: What strategies are recommended for evaluating the toxicity profile of this compound when limited data exists?

Methodological Answer:

- In Silico Prediction: Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity (e.g., LD50) .

- In Vitro Assays:

- Regulatory Alignment: Follow ECHA guidelines for hazard classification .

Advanced: How can structural analogs of this compound be designed to enhance bioactivity or material properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|